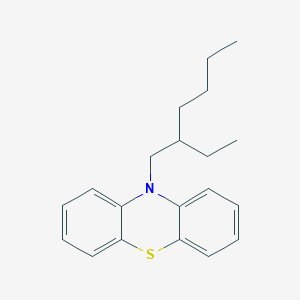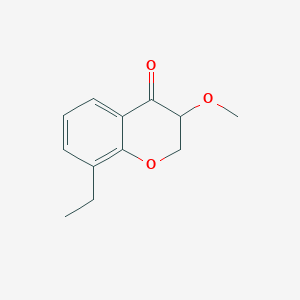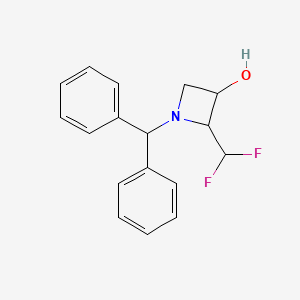
1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol is a chemical compound known for its unique structure and properties. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the benzhydryl and difluoromethyl groups in its structure imparts distinct chemical and physical characteristics, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol typically involves the reaction of benzhydryl chloride with a difluoromethylated azetidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to achieve the required purity levels for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or difluoromethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, and various nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The presence of the difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol
- 1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-ol
Uniqueness
1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol stands out due to the presence of the difluoromethyl group, which imparts unique chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C17H17F2NO |
|---|---|
Poids moléculaire |
289.32 g/mol |
Nom IUPAC |
1-benzhydryl-2-(difluoromethyl)azetidin-3-ol |
InChI |
InChI=1S/C17H17F2NO/c18-17(19)16-14(21)11-20(16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-17,21H,11H2 |
Clé InChI |
UHFZEGXYFFCFSS-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(N1C(C2=CC=CC=C2)C3=CC=CC=C3)C(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine](/img/structure/B13034705.png)
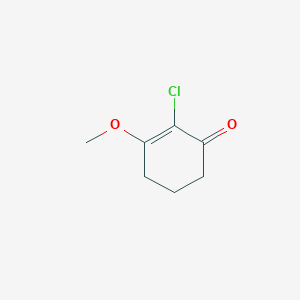

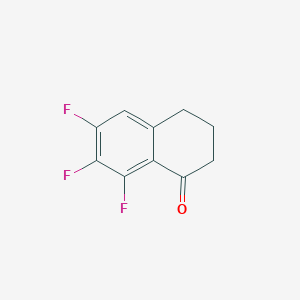
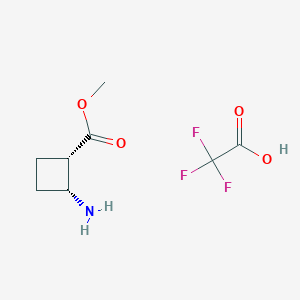
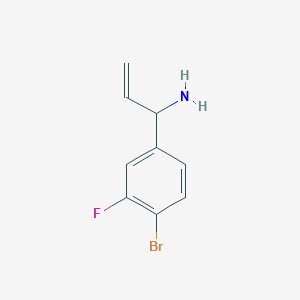
![(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol](/img/structure/B13034736.png)
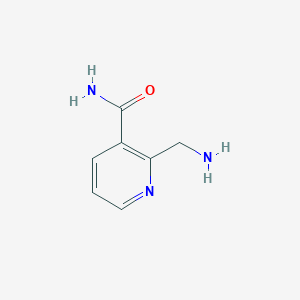
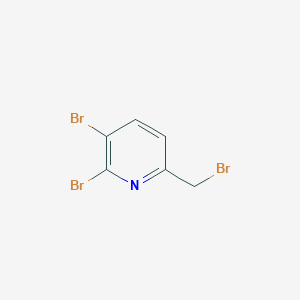
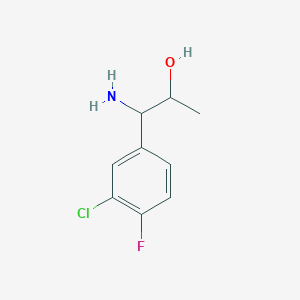
![7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13034759.png)
